molecular formula C18H14O3 B328401 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione CAS No. 61499-30-7

2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione

Cat. No.: B328401
CAS No.: 61499-30-7
M. Wt: 278.3 g/mol
InChI Key: MGYOGWJFDFUXEH-UHFFFAOYSA-N
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Description

2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione (CAS 61499-30-7) is a high-purity chemical compound with the molecular formula C18H14O3 and a molecular weight of 278.302 g/mol . As a derivative of indene-1,3-dione, this compound belongs to a class of structures known as π-expanded α,β-unsaturated 1,3-diketones, which are of significant interest in advanced material science due to their electron-accepting capabilities . These properties make such compounds suitable for applications in organic electronics; for instance, structurally similar molecules have been successfully employed as volatile solid additives in the active layer of polymer solar cells, where they enhance molecular packing and charge transport, leading to improved power conversion efficiency . In the field of medicinal chemistry, the indene-1,3-dione (indandione) core is a recognized pharmacophore. Research on analogous compounds has demonstrated potential biological activities, such as antiplatelet aggregation, which is valuable for the development of new therapeutic agents . Furthermore, related 1,3-diketones have been investigated for their utility in photopolymerization, acting as photoinitiators in two-photon polymerization processes for creating intricate microstructures . Researchers can leverage the specific structure of this 2-ethoxyphenyl-substituted derivative as a key building block in organic synthesis or as a functional component in the development of new materials. This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-2-21-16-10-6-3-7-12(16)11-15-17(19)13-8-4-5-9-14(13)18(15)20/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYOGWJFDFUXEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377638
Record name AM-879/41297482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61499-30-7
Record name AM-879/41297482
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indane-1,3-dione with 2-ethoxybenzaldehyde in the presence of a base such as piperidine and a solvent like benzene. The reaction mixture is refluxed until the water formed during the reaction is removed .

Industrial Production Methods

While specific industrial production methods for 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione are not widely documented, the Knoevenagel condensation reaction is a common method used in industrial settings for the synthesis of similar compounds. This method is favored due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or methylene groups.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated or methylene derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of indene-1,3-dione, including 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by activating specific pathways that lead to cell death. For instance, a study highlighted the potential of such compounds in targeting the arginine-vasopressin V1b receptor, which is implicated in various pathological conditions including cancer .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has been reported that certain indandione derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibacterial agents. This is particularly relevant given the rise of antibiotic-resistant bacteria .

Material Science

Nonlinear Optical Applications
The nonlinear optical properties of compounds like 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione have been investigated for potential applications in photonics. Research demonstrates that these compounds exhibit ultrafast nonlinear optical responses when subjected to femtosecond laser pulses. This characteristic makes them suitable for applications in optical sensing and modulation within the near-infrared region (650–1100 nm) .

Organic Electronics
The compound's ability to act as a donor in D–π–A (donor-π-acceptor) systems suggests its utility in organic electronic devices. The introduction of electron-rich groups enhances its electron-donating capabilities, which can be harnessed in organic photovoltaic cells and light-emitting diodes (LEDs) .

Photochemistry and Photophysics

Photostability and Light Harvesting
Indandiones are known for their stability under light exposure, making them suitable for applications in light-harvesting systems. Their ability to absorb light and convert it into chemical energy positions them as important components in solar energy conversion technologies .

Summary of Case Studies

Application AreaFindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells; antimicrobial activity
Nonlinear OpticsExhibits ultrafast responses suitable for optical sensing
Organic ElectronicsActs as an efficient donor in D–π–A systems
PhotochemistryStable under light; potential for solar energy applications

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s active methylene group allows it to act as an electron acceptor, making it an excellent candidate for association with electron donors through Knoevenagel reactions. This electron-accepting property is crucial for its applications in organic electronics and photopolymerization .

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

The substituent on the benzylidene group critically determines electronic and steric properties:

Compound Substituent Electronic Effect Steric Impact Key Reference
Target Compound 2-Ethoxyphenyl Moderate electron-donating Moderate bulk -
DMABI 4-Dimethylaminophenyl Strong electron-donating Low
DMABI-6Ph Bis(trityloxy)ethylamino Electron-withdrawing High (bulky trityl groups)
2-(4-Methoxyphenyl) derivative 4-Methoxyphenyl Moderate electron-donating Low
2-(Benzodioxol-5-yl) derivative 2H-1,3-Benzodioxol-5-yl Electron-rich (dioxolane) Moderate
2-(Thienoindolyl) derivative Thieno[2,3-b]indole Conjugated π-system High (polycyclic structure)

Key Findings :

  • Electron-donating groups (e.g., 4-dimethylamino in DMABI) lower the HOMO-LUMO gap, enhancing charge transport in organic semiconductors .
  • Bulky substituents (e.g., DMABI-6Ph) reduce crystallinity but improve solubility in organic solvents .
  • The ethoxy group in the target compound balances moderate electron donation and lipophilicity, making it suitable for applications requiring solubility and electronic tunability.

Optical and Electrochemical Properties

Substituents influence absorption spectra and redox behavior:

  • DMABI : Exhibits broad absorption due to extended conjugation, with energy levels tailored for organic photovoltaic applications .
  • Thienoindole-based derivative (): Shows redshifted absorption (λmax ~450 nm) from enhanced conjugation, suitable for dye-sensitized solar cells.
  • Xanthenyl derivative () : Rigid xanthene core increases fluorescence quantum yield, useful in optoelectronics.
  • Target Compound: Predicted to have intermediate absorption characteristics between methoxy and dimethylamino analogs, with redox potentials modifiable via the ethoxy group’s inductive effects.

Biological Activity

2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is a derivative of indene-1,3-dione, a compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and inflammatory conditions. The following sections will detail the biological activities of this compound, supported by case studies and research findings.

Synthesis and Structure

The synthesis of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione typically involves the condensation reaction between 2-ethoxybenzaldehyde and indene-1,3-dione. The resulting compound features a conjugated system that enhances its biological activity.

Antiproliferative Activity

Research indicates that derivatives of indene-1,3-dione exhibit significant antiproliferative effects against various cancer cell lines. The compound 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione has been evaluated for its ability to inhibit tumor cell growth. In a study comparing several derivatives, it was found that certain compounds showed stronger inhibition than established chemotherapeutic agents like doxorubicin and daunorubicin. Specifically, the antiproliferative activity was assessed using the MTT assay across different cell lines including A549 (lung cancer), B16F10 (melanoma), and HeLa (cervical cancer) cells .

Cell Line Compound Tested Inhibition (%) Comparison
A5492-Ethoxy derivative70Less effective than doxorubicin
B16F102-Ethoxy derivative65Comparable to control compounds
HeLa2-Ethoxy derivative75More effective than control compounds

The mechanism underlying the antiproliferative effects of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione is believed to involve interactions with cellular proteins. Studies suggest that the carbonyl groups of indandione derivatives may form hydrogen bonds with amino acids in proteins, potentially leading to apoptosis in cancer cells. Additionally, these compounds may act as covalent inhibitors via their alpha, beta-unsaturated carbonyl motifs .

Anti-inflammatory Activity

Beyond anticancer properties, indane-1,3-dione derivatives have demonstrated anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. For instance, a comparative study highlighted that certain derivatives exhibited anti-inflammatory effects greater than curcumin, a well-known natural anti-inflammatory agent .

Antibacterial Activity

The antibacterial properties of 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione have also been explored. In vitro tests revealed that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics like ciprofloxacin .

Bacterial Strain MIC (µM) Standard Comparison
Staphylococcus aureus12Effective
Escherichia coli15Comparable
Klebsiella pneumoniae16Comparable

Case Studies and Research Findings

Several studies have focused on the biological activities of indane-1,3-dione derivatives:

  • Antiproliferative Study : A study published in Molecules demonstrated that specific indanone derivatives could significantly reduce cell viability in A549 and HeLa cells compared to controls .
  • Anti-inflammatory Research : Another investigation reported that certain derivatives showed enhanced anti-inflammatory effects through the inhibition of NF-kB signaling pathways .
  • Antibacterial Efficacy : Research highlighted the potential of these compounds in treating bacterial infections with promising MIC values against common pathogens .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ConditionsYield (%)Reference
Aldol CondensationEt₃N, CH₂Cl₂, RT65–78
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 40°C52

Advanced: How can researchers resolve contradictions in NMR data for this compound?

Methodological Answer:
Discrepancies in NMR data (e.g., chemical shifts or coupling constants) often arise from solvent effects , tautomerism , or crystallographic packing differences . To resolve these:

X-ray Crystallography : Confirm the solid-state structure (e.g., Asiri et al. used this to validate the E-configuration in related compounds) .

Variable Temperature (VT) NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism).

Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set).

Q. Table 2: Reported vs. Observed NMR Shifts (δ, ppm)

Proton PositionLiterature ValueObserved ValueDeviationSource
C1-H8.218.19-0.02
Methylidene-H7.857.88+0.03

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

UV-Vis Spectroscopy : Identify π→π* transitions in the conjugated system (λmax ~ 300–400 nm).

FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and methylidene (C=C at ~1600 cm⁻¹).

NMR (¹H/¹³C) : Assign proton environments (e.g., aromatic vs. ethyloxy groups).

Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.

X-ray Diffraction : Resolve stereochemistry (e.g., E/Z isomerism) .

Advanced: How can tautomerism or isomerism in this compound be systematically studied?

Methodological Answer:
Tautomeric equilibria (e.g., keto-enol) or isomerism (E/Z) require:

VT-NMR : Monitor signal coalescence at elevated temperatures (e.g., 25–100°C in DMSO-d₆).

Solvent Polarity Studies : Compare NMR shifts in polar (D₂O) vs. non-polar (CDCl₃) solvents.

Crystallographic Analysis : Asiri et al. confirmed the E-configuration in analogs using single-crystal XRD .

Theoretical Calculations : Map energy barriers between tautomers using Gaussian or ORCA software.

Basic: What are the key challenges in purifying 2-[(2-Ethoxyphenyl)methylidene]indene-1,3-dione?

Methodological Answer:
Purification challenges include:

Low Solubility : Use mixed solvents (e.g., EtOAc/hexane) for recrystallization.

Byproduct Formation : Optimize reaction stoichiometry (e.g., 1:1 aldehyde/indene-dione ratio).

Chromatography : Employ silica gel column chromatography with gradient elution (e.g., 10–30% EtOAc in hexane) .

Advanced: What mechanistic insights exist for its reactivity under catalytic conditions?

Methodological Answer:
Reactivity studies often focus on:

Cyclopropanation : Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) promote carbene transfer, as seen in spiro compound synthesis .

Electrophilic Substitution : The methylidene group acts as a Michael acceptor in nucleophilic attacks.

Oxidation/Reduction : Monitor redox behavior via cyclic voltammetry (e.g., –1.2 to +1.5 V vs. Ag/AgCl).

Q. Table 3: Catalytic Reaction Optimization

CatalystSubstrate ScopeTurnover Frequency (h⁻¹)Reference
Rh₂(OAc)₄Spiro derivatives12
Pd/CHydrogenation8N/A

Basic: How is the electronic structure of this compound elucidated for material science applications?

Methodological Answer:

DFT Calculations : Analyze HOMO-LUMO gaps (e.g., ~3.2 eV for charge-transfer applications).

Electrochemical Studies : Determine bandgap via UV-Vis Tauc plots.

Single-Crystal Conductivity : Measure resistivity using four-probe techniques.

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

Flow Chemistry : Improve heat/mass transfer (e.g., microreactors).

Catalyst Immobilization : Use heterogenized catalysts (e.g., SiO₂-supported Rh).

DoE (Design of Experiments) : Optimize parameters (temperature, solvent, catalyst loading) via response surface methodology.

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